2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole
Description
This compound (CAS: 1134637-59-4) is a 4,5-dihydro-1H-imidazole derivative characterized by a 2-chloro-3-(difluoromethyl)phenoxy group attached to a butyl chain at the 1-position of the imidazoline ring. Substituents such as the chloro and difluoromethyl groups on the aromatic ring enhance electronic effects and metabolic stability, while the butyl chain may increase lipophilicity, impacting pharmacokinetic properties like absorption and distribution .
Properties
IUPAC Name |
2-[1-[2-chloro-3-(difluoromethyl)phenoxy]butyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O/c1-2-4-11(14-18-7-8-19-14)20-10-6-3-5-9(12(10)15)13(16)17/h3,5-6,11,13H,2,4,7-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVJHWVKOHSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NCCN1)OC2=CC=CC(=C2Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole (CAS Number: 1134637-59-4) is a novel imidazole derivative that has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a chlorinated phenoxy group and a dihydroimidazole moiety. The molecular formula is , with a molecular weight of approximately 302.75 g/mol.
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing imidazole rings exhibit significant antibacterial activity against various pathogens.
- Case Study : Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited promising antibacterial activity, suggesting that similar mechanisms may apply to the target compound .
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
- Research Findings : A review highlighted that many imidazole-based compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in various models . The potential of this compound in this context remains to be explored but aligns with the established properties of related compounds.
Antitumor Activity
Imidazole derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Evidence : Studies on other imidazole-containing compounds have demonstrated their effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, certain derivatives were found to induce cell cycle arrest and apoptosis in human cancer cells .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole have been studied for their effectiveness against various bacterial strains. A study found that imidazole derivatives can inhibit the growth of pathogenic bacteria by disrupting their cellular processes .
Anticancer Potential
Imidazole derivatives are also being investigated for their anticancer properties. Some studies suggest that the incorporation of specific substituents can enhance the selectivity and potency against cancer cells. The compound may exhibit similar behavior, making it a candidate for further research in cancer therapeutics .
Agricultural Applications
Herbicide Development
The phenoxy group in the compound suggests potential applications in herbicide development. Compounds with phenoxy structures are known for their efficacy in controlling broadleaf weeds. Research has shown that such compounds can target specific biochemical pathways in plants, leading to effective weed management strategies .
Insecticidal Properties
There is growing interest in exploring the insecticidal properties of compounds like 2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole. Preliminary studies suggest that modifications to the imidazole ring can enhance insecticidal activity, providing a basis for developing new pest control agents .
Material Science
Polymeric Applications
The unique chemical structure allows for potential applications in polymer chemistry. The compound could serve as a monomer or crosslinking agent in the synthesis of novel polymers with tailored properties. Research into the thermal stability and mechanical properties of such polymers could lead to advancements in material science .
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound may find applications in coatings and adhesives. Its incorporation into formulations could enhance adhesion properties and resistance to environmental degradation .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazoline Class
The following table summarizes key structural and functional differences between the target compound and related imidazoline derivatives:
Key Observations:
- Substituent Effects :
- The difluoromethyl group in the target compound provides electron-withdrawing effects and resistance to oxidative metabolism, unlike the dichloro substituents in Lofexidine .
- The butyl chain increases lipophilicity (predicted logP ~3.8) compared to shorter chains (e.g., ethyl in Lofexidine), which may prolong half-life but reduce solubility .
Functional Analogues with Heterocyclic Moieties
- Carfentrazone-ethyl: A triazole herbicide with a difluoromethyl group.
- Penconazole : A triazole fungicide with dichlorophenyl and pentyl chains. Structural parallels (e.g., halogenated aryl groups) suggest shared design principles for agrochemical and pharmaceutical applications .
Preparation Methods
Multi-Step Synthesis Overview
The synthesis of the target compound can be divided into three key stages:
Preparation of the 2-Chloro-3-(difluoromethyl)phenoxy Butyl Intermediate:
- Starting from appropriately substituted phenols, such as 2-chloro-3-(difluoromethyl)phenol, an alkylation reaction is performed to attach a butyl chain. This is typically achieved by reacting the phenol with a suitable butyl halide or epoxide under basic conditions to yield the 1-(2-chloro-3-(difluoromethyl)phenoxy)butyl intermediate.
Synthesis of the 4,5-Dihydro-1H-imidazole Core:
The imidazole ring is constructed via condensation of amidine or pentamidine hydrochloride with glyoxal or other dialdehydes, maintaining the pH between 6.0 and 7.5 to optimize yield and minimize by-products.
For example, pentamidine hydrochloride condenses with ethylene dialdehyde (glyoxal) under controlled pH to form an intermediate, which upon dehydration and further reaction with reagents such as phosphorus oxychloride and N,N-dimethylformamide (DMF), yields substituted imidazoles with high purity and yield.
Coupling of the Phenoxy Butyl Intermediate with the Imidazole Core:
Specific Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of phenol | 2-chloro-3-(difluoromethyl)phenol + butyl halide, base (e.g., K2CO3), solvent (e.g., DMF), 3-5 hrs at 5-10°C | Controlled temperature to prevent side reactions |
| 2 | Condensation to imidazole | Pentamidine hydrochloride + glyoxal, pH 6.0-7.5, room temperature to 100°C | pH control critical for yield and purity |
| 3 | Dehydration and cyclization | Phosphorus oxychloride + DMF, 100-105°C | Facilitates ring closure and functional group formation |
| 4 | Coupling | Phenoxy butyl intermediate + imidazole derivative, suitable solvent, base, mild heating | Final assembly step |
Yield and Purity Optimization
Maintaining the pH between 6.0 and 7.5 during the condensation step is crucial to avoid formation of by-products and ensure high purity and yield of the imidazole intermediate.
Post-reaction work-up includes cooling, pH adjustment to acidic range (pH 1-2), filtration, organic phase separation, drying with anhydrous sodium sulfate, and crystallization at low temperatures (-20°C) to isolate pure product.
Research Findings and Data on Preparation
While direct synthesis data for the exact compound this compound is scarce, analogous imidazole derivatives have been synthesized and reported with detailed reaction schemes and yields.
Example Data Table: Synthesis Yields of Imidazole Derivatives
Mechanistic Insights
The condensation reaction proceeds through formation of an intermediate imine or amidine, followed by cyclization and dehydration to form the imidazole ring.
The phenoxy substitution is introduced via nucleophilic aromatic substitution or Williamson ether synthesis on the butyl chain, allowing for the incorporation of the difluoromethyl and chloro substituents on the aromatic ring.
Summary of Preparation Methodology
The preparation of this compound involves a carefully controlled multi-step synthesis:
Alkylation of substituted phenol to introduce the butyl chain with chloro and difluoromethyl groups.
Controlled condensation of amidine salts with dialdehydes to form the imidazole core, with strict pH regulation to maximize yield and purity.
Final coupling of the phenoxy butyl intermediate with the imidazole ring under mild conditions.
This method benefits from readily available starting materials, straightforward reaction conditions, and results in high purity and yield products suitable for further pharmacological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
